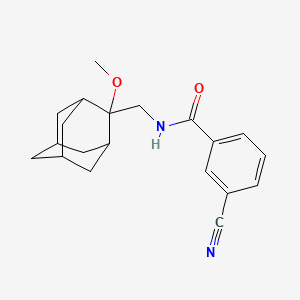![molecular formula C26H22N4O3 B2530684 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 1358306-36-1](/img/no-structure.png)
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one belongs to a class of tricyclic heterocycles known as [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones. These compounds have been investigated for their potential pharmacological activities, particularly their affinity for the benzodiazepine (BZ) receptor. The structure of these compounds is characterized by a triazoloquinazolinone core, which is modified by various substituents that can significantly alter their biological activity and binding affinity to the BZ receptor .
Synthesis Analysis
The synthesis of related [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones involves novel synthetic routes, including a two-step process that starts with an anthranilonitrile and a hydrazide. This method has been used to create a series of compounds, including potent BZ antagonists. For example, the compound 9-chloro-2-(2-fluorophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CGS 16228) was synthesized and found to have activity comparable to CGS 8216, a known compound from the pyrazolo[4,3-c]quinoline series .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their interaction with the BZ receptor. The presence of different substituents on the triazoloquinazolinone core can significantly influence the binding affinity and activity. For instance, the 2-substituent and ring substitution have been assessed to understand their role in modifying the activity of these compounds .
Chemical Reactions Analysis
Chemical transformations of the inherent lactam group in the triazoloquinazolinone core have been employed to generate a variety of heterocyclic derivatives. These reactions are important for diversifying the chemical space of these compounds and potentially discovering new pharmacologically active agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various analytical techniques such as NMR, IR, and HREI-MS. These properties are influenced by the molecular structure and the nature of the substituents present on the core. The characterization confirms the identity and purity of the synthesized compounds, which is essential for subsequent pharmacological testing .
科学的研究の応用
H1-Antihistaminic Activity
Several studies have synthesized and tested various triazoloquinazolinones for their H1-antihistaminic activity, with some compounds showing significant efficacy in protecting animals from histamine-induced bronchospasm. Notably, certain compounds demonstrated more potent effects than the reference standard chlorpheniramine maleate, with minimal sedative effects, highlighting their potential as new classes of H1-antihistamines (Alagarsamy et al., 2009), (Alagarsamy et al., 2008).
Anticonvulsant Activity
Research into triazoloquinazolinone derivatives has also identified compounds with significant anticonvulsant activity. These compounds were effective in protecting against seizures induced by maximal electroshock (MES) in mice, with some showing wide margins of safety and potent activity against seizures induced by pentylenetetrazole and bicuculline (Zhang et al., 2015).
Anticancer Activity
Novel triazoloquinazolinone derivatives were designed to meet structural requirements essential for anticancer activity. Some of these compounds demonstrated significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, suggesting their potential as anticancer agents (Reddy et al., 2015).
Antihypertensive Activity
Compounds synthesized from triazoloquinazolinone structures were evaluated for antihypertensive activity using spontaneously hypertensive rats (SHR), with some exhibiting antihypertensive effects greater than the reference standard prazocin. This indicates their potential application in treating hypertension (Alagarsamy & Pathak, 2007).
Interaction with Protein Receptors
Research into the structural and molecular properties of triazoloquinazolinone compounds, including molecular docking and molecular dynamics simulation, suggests favorable interactions with specific protein receptors. This could inform the development of targeted therapies based on the modulation of these receptors (Wu et al., 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one' involves the condensation of 4-methylbenzoyl chloride with 2-amino-4-ethoxybenzoic acid to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 1,2,4-triazole-3-carboxylic acid and acetic anhydride to form the final product.", "Starting Materials": [ "4-methylbenzoyl chloride", "2-amino-4-ethoxybenzoic acid", "1,2,4-triazole-3-carboxylic acid", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzoyl chloride with 2-amino-4-ethoxybenzoic acid in the presence of a base such as triethylamine or pyridine to form 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)quinazolin-4(3H)-one.", "Step 2: Reaction of the intermediate from step 1 with 1,2,4-triazole-3-carboxylic acid and acetic anhydride in the presence of a base such as triethylamine or pyridine to form the final product, 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one." ] } | |
CAS番号 |
1358306-36-1 |
製品名 |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
分子式 |
C26H22N4O3 |
分子量 |
438.487 |
IUPAC名 |
6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3 |
InChIキー |
DVJWDYLLSYWLSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 1-cyclopentyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2530601.png)
![4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid](/img/structure/B2530606.png)
![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)
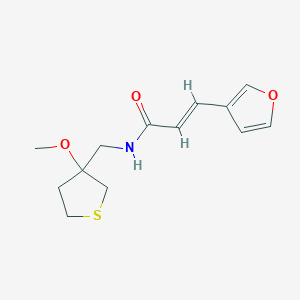
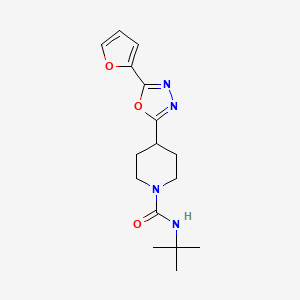
![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)
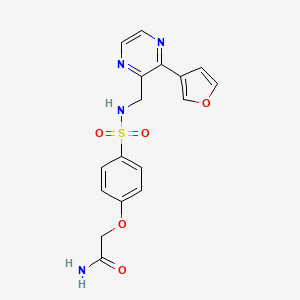
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2530613.png)
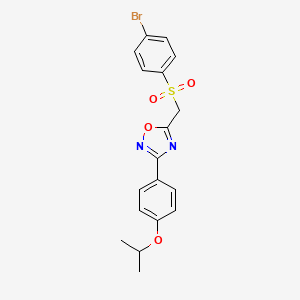
![N-(6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}pyridin-2-yl)-4-methylbenzamide](/img/structure/B2530616.png)
![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)
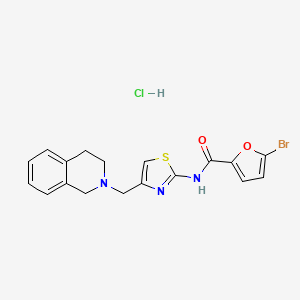
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2530620.png)
